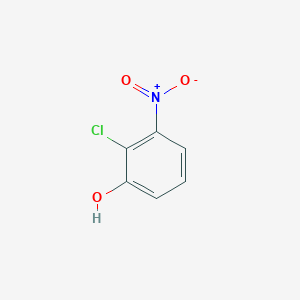

2-Chloro-3-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGLHYQUZJDZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209062 | |

| Record name | Phenol, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-84-9 | |

| Record name | 2-Chloro-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-Chloro-3-nitrophenol: A Guide to Navigating Regiochemical Challenges in Electrophilic Aromatic Substitution

An In-Depth Technical Guide

Abstract

2-Chloro-3-nitrophenol is a valuable substituted phenol derivative utilized as a precursor in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] Its synthesis, however, presents a significant regiochemical challenge rooted in the principles of electrophilic aromatic substitution. The direct nitration of 2-chlorophenol is complicated by the competing directing effects of the hydroxyl and chloro substituents, which predominantly favor the formation of other isomers. This guide provides a comprehensive analysis of the theoretical underpinnings of this reaction, outlines a detailed experimental protocol for the direct nitration of 2-chlorophenol, and discusses the critical safety considerations and analytical methods required for isolating and identifying the desired product from an isomeric mixture.

The Regiochemical Conundrum: Directing Effects in 2-Chlorophenol Nitration

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds by the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring.[2] The position of this attack is not random; it is governed by the electronic properties of the substituents already present on the ring.

In the case of 2-chlorophenol, two substituents influence the regiochemical outcome:

-

Hydroxyl (-OH) Group: The -OH group is a strongly activating, ortho-, para-directing group.[3] The lone pairs of electrons on the oxygen atom are delocalized into the aromatic ring via resonance, significantly increasing the electron density at the positions ortho (C6) and para (C4) to it.[4][5] This makes these positions the most likely sites for electrophilic attack.

-

Chloro (-Cl) Group: The -Cl group is a deactivating, yet also ortho-, para-directing substituent. While it withdraws electron density inductively (deactivating the ring overall), it can donate electron density through resonance, directing incoming electrophiles to the positions ortho (C3) and para (C6) to it.

When both groups are present, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, direct nitration of 2-chlorophenol is expected to yield primarily 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol . The desired This compound , where the nitro group is meta to the hydroxyl group, is an electronically disfavored product and is anticipated to be a minor component of the product mixture, if formed at all.

This inherent regioselectivity makes the synthesis of pure this compound a non-trivial objective that relies on carefully controlled reaction conditions and robust purification methods.

Caption: Predicted outcomes of the electrophilic nitration of 2-chlorophenol.

Experimental Protocol: Direct Nitration of 2-Chlorophenol

This protocol describes the direct nitration of 2-chlorophenol. Researchers must be aware that this procedure will generate a mixture of isomers requiring subsequent separation. The causality for using low temperatures is to control the highly exothermic nature of the reaction and to minimize the risk of over-nitration (to dinitrophenols) and oxidative side reactions, which are common in phenol nitration.[6]

Critical Safety Considerations

Nitration reactions are inherently hazardous and must be treated with extreme caution.

-

Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[7] Phenol is toxic, corrosive, and rapidly absorbed through the skin, potentially causing systemic toxicity.[8][9] Nitric acid fumes and nitrogen oxides produced during the reaction are highly toxic upon inhalation.[7]

-

Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a runaway reaction, posing a significant explosion hazard.[7] The formation of polynitrated compounds, such as picric acid derivatives, can create shock-sensitive explosive products.[6]

-

Personal Protective Equipment (PPE): At a minimum, this includes a fully buttoned lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile inner, neoprene or butyl rubber outer).[8][9]

-

Engineering Controls: The entire procedure must be performed inside a certified chemical fume hood with immediate, unobstructed access to an emergency shower and eyewash station.[9][10]

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio | Notes |

| 2-Chlorophenol | 128.56 | 12.86 g | 0.10 | 1.0 | Ensure high purity. |

| Nitric Acid (70%) | 63.01 | 9.00 g (6.43 mL) | 0.10 | 1.0 | Handle with extreme care. |

| Sulfuric Acid (98%) | 98.08 | 18.4 g (10.0 mL) | 0.18 | 1.8 | Added as a catalyst. |

| Dichloromethane | - | ~150 mL | - | - | For extraction. |

| Saturated NaHCO₃ (aq) | - | ~100 mL | - | - | For neutralization. |

| Anhydrous MgSO₄ | - | As needed | - | - | For drying. |

| Ice/Water Bath | - | As needed | - | - | For temperature control. |

Step-by-Step Procedure

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 12.86 g (0.10 mol) of 2-chlorophenol.

-

Dissolution & Cooling: Add 50 mL of dichloromethane to dissolve the 2-chlorophenol. Place the flask in a large ice/water bath and begin stirring. Cool the solution to 0-5 °C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add 10.0 mL of concentrated sulfuric acid to 6.43 mL of concentrated nitric acid. This addition should be done in an ice bath with stirring. Caution: This mixing is highly exothermic. Allow the nitrating mixture to cool to room temperature before use.

-

Reaction: Slowly add the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 2-chlorophenol solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. A slight color change to yellow or orange is expected.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Quenching: Very slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with gentle stirring. This step neutralizes the strong acids and precipitates the organic products.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with cold water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove residual acids, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The result will be a crude mixture of nitrated chlorophenol isomers as a yellow or orange solid/oil.

Caption: Workflow for the synthesis and purification of 2-chloro-nitrophenols.

Purification and Analysis

The crude product is a mixture of isomers and must be purified to isolate this compound.

-

Steam Distillation: This technique can be effective for separating ortho-nitrophenols from their para and meta isomers. 2-Chloro-6-nitrophenol, capable of forming intramolecular hydrogen bonds, is more volatile than the 4-nitro and 3-nitro isomers, which engage in intermolecular hydrogen bonding.[11] This allows for the removal of the major 6-nitro byproduct.

-

Column Chromatography: This is the most effective method for separating the remaining isomers. Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), the isomers can be separated based on their differing polarities.

-

Analytical Characterization: The identity and purity of the isolated fractions must be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

Conclusion

The synthesis of this compound from 2-chlorophenol via direct nitration is fundamentally challenging due to the dominant ortho-, para-directing influence of the hydroxyl group. The procedure invariably leads to a mixture of isomers, with the desired 3-nitro product being a minor component. Success in obtaining the target molecule hinges on meticulous control of reaction conditions to prevent side reactions and the application of rigorous, multi-step purification techniques, such as column chromatography, to resolve the complex product mixture. This guide underscores the necessity of a deep mechanistic understanding for anticipating and overcoming synthetic hurdles in the preparation of fine chemicals.

References

- ChemBK. (2024). This compound.

- YouTube. (2024).

- Google Patents. (1987). Nitration of phenolic compounds (US4723043A).

- oc-praktikum.de. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]

- Indian Academy of Sciences. (2005).

- Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. [Link]

- Yale Environmental Health & Safety. (2022).

- Google Patents. (2006). Method for the nitration of phenolic compounds (US7005553B2).

- SciSpace. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]

- UK Science Technician Community. (2019).

- SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. [Link]

- Answers.com. (2024).

- Google Patents. (1993). Method for nitration of 2,6-dichlorophenol (JPH0532589A).

- SID. (2010).

- Khan Academy. (n.d.).

- NIH PMC. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]

- Google Patents. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof (US5149882A).

- UC Berkeley EH&S. (2003). Phenol: Hazards and Precautions. [Link]

- Master Organic Chemistry. (2018).

- Google Patents. (1995). Method of synthesis of 2-chloro-4-nitrophenol (RU2046794C1).

- Google Patents. (1953). Process for preparing 2-chloro-4-nitrophenol (US2629745A).

- Google Patents. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof (US5946638A).

- Google Patents. (2013). Synthetic method of 2-chloro-4-aminophenol (CN103130657A).

- Google Patents. (1988).

- University of Colorado Boulder EH&S. (n.d.). Appendix P - Phenol First Aid Guide and PPE. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. community.preproom.org [community.preproom.org]

- 7. youtube.com [youtube.com]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. ehs.berkeley.edu [ehs.berkeley.edu]

- 10. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Nitration of 2-Chloro-3-nitrophenol

Executive Summary

The regioselective introduction of a second nitro group onto the 2-chloro-3-nitrophenol scaffold is a synthetic step of significant interest, yielding precursors for various fine chemicals, including dyes and potential pharmaceutical intermediates.[1] This guide provides a comprehensive technical overview of the reaction, grounded in the principles of electrophilic aromatic substitution. We will dissect the mechanistic underpinnings that dictate the reaction's regioselectivity, present a detailed and field-proven experimental protocol, and offer insights into process control and potential challenges. The core objective is to equip researchers and drug development professionals with the expert knowledge required to successfully synthesize 2-chloro-3,5-dinitrophenol.

Mechanistic Rationale and Regiochemical Control

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction proceeds via the in-situ generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[2][3] The subsequent attack of this electrophile on the electron-rich aromatic ring is governed by the electronic and steric nature of the substituents already present.

In the case of this compound, the benzene ring is substituted with three distinct groups, each exerting a directing influence:

-

Hydroxyl (-OH): A powerful activating group that directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pair electrons.[4]

-

Chloro (-Cl): A deactivating group due to its inductive electron withdrawal, but it directs ortho and para due to resonance donation.[4][5]

-

Nitro (-NO₂): A strong deactivating group through both inductive and resonance effects, directing incoming electrophiles to the meta position.[4][5][6]

The regiochemical outcome of the nitration is a result of the interplay of these competing effects. Let us analyze the available positions (C4, C5, C6) on the ring:

-

C4 Position: This position is para to the strongly activating -OH group, but meta to the -Cl and ortho to the deactivating -NO₂ group.

-

C5 Position: This position is meta to the -OH group, para to the -Cl group, and meta to the -NO₂ group. The directing effects of the chloro and nitro groups are cooperative, both favoring substitution at this site.

-

C6 Position: This position is ortho to the activating -OH group but is subject to significant steric hindrance from the adjacent hydroxyl and chloro groups.

Field-Validated Experimental Protocol

The presence of two deactivating groups (-Cl, -NO₂) on the starting material necessitates the use of strong nitrating conditions. While phenols are typically sensitive to oxidation, the deactivated nature of this substrate makes it more robust, allowing for the use of a standard mixed acid (HNO₃/H₂SO₄) protocol. The following procedure is a self-validating system designed for high yield and purity.

Safety Precautions:

-

This reaction involves highly corrosive and oxidizing strong acids. Always work in a certified fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Nitrated phenolic compounds can be thermally unstable or explosive. Handle the product with care and avoid excessive heat or shock.

-

The reaction is exothermic. Strict temperature control is critical to prevent runaway reactions and reduce side-product formation.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| This compound | 173.56 | 17.36 g | 1.0 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 60 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 7.2 mL (~10.8 g) | ~1.7 |

| Crushed Ice / Deionized Water | 18.02 | 500 g / 500 mL | - |

| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Methodology

-

Reaction Vessel Setup: Place a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel in an ice-salt bath.

-

Acid Mixture Preparation: Carefully and slowly add concentrated sulfuric acid (60 mL) to the flask. Begin stirring and cool the acid to 0-5 °C.

-

Substrate Addition: In small portions, add this compound (17.36 g) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. Stir the resulting solution until the substrate is fully dissolved.

-

Nitrating Agent Addition: Charge the dropping funnel with concentrated nitric acid (7.2 mL). Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between 5-10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Subsequently, remove the ice bath and let the reaction stir at room temperature for 2-3 hours to ensure completion.

-

Reaction Quenching (Work-up): Prepare a 1 L beaker containing 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed cautiously. A yellow precipitate of the crude product will form.

-

Product Isolation: Allow the ice to melt completely, then isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Purification (Recrystallization): Press the crude product as dry as possible on the filter. The crude 2-chloro-3,5-dinitrophenol can be purified by recrystallization from an ethanol-water mixture to yield a pale yellow crystalline solid.

Troubleshooting and Expert Insights

-

Causality of Slow Addition at Low Temperature: The nitration reaction is highly exothermic. Adding the nitric acid slowly at a controlled low temperature is paramount to prevent a runaway reaction. This also minimizes the formation of oxidative side products, which can occur when phenols are exposed to concentrated nitric acid at elevated temperatures.[8][9]

-

The Role of Sulfuric Acid: Sulfuric acid serves two critical functions: it acts as a solvent for the reactants and, more importantly, it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]

-

Importance of Quenching on Ice: Pouring the acidic reaction mixture into a large volume of ice water serves to immediately halt the reaction by diluting the acid and lowering the temperature. It also causes the organic product, which is insoluble in water, to precipitate out, allowing for easy isolation.

-

Incomplete Reaction: If analysis shows significant starting material remaining, the reaction time at room temperature can be extended, or the mixture can be gently warmed (e.g., to 40-50 °C) for a short period. However, heating should be done with extreme caution due to the potential for vigorous decomposition.

-

Formation of Byproducts: The primary byproduct could be the other constitutional isomer, 2-chloro-4,6-dinitrophenol. Adhering to the recommended temperature control helps maximize the yield of the thermodynamically favored 3,5-dinitro product.

Conclusion

The nitration of this compound to 2-chloro-3,5-dinitrophenol is a robust and predictable transformation when executed with a clear understanding of the underlying mechanistic principles and careful control of reaction parameters. The cooperative directing effects of the chloro and nitro substituents guide the incoming electrophile to the C5 position with high regioselectivity. By employing the detailed protocol outlined in this guide, researchers can reliably access this valuable dinitrated intermediate, paving the way for further synthetic applications.

References

- Regioselective Nitration of Phenols by NaNO3 in Microemulsion.Taylor & Francis Online. Accessed January 10, 2026.

- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.SciSpace. Accessed January 10, 2026.

- Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid.

- Scheme 23. Nitration of phenols by nitric acid.

- Regioselective nitration of aromatic compounds and the reaction products thereof.

- 2-chloro-3-nitro-phenol | 603-84-9.ChemicalBook. Accessed January 10, 2026.

- What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?Quora. Accessed January 10, 2026.

- 2-Chloro-3,5-dinitrobenzoic acid synthesis.ChemicalBook. Accessed January 10, 2026.

- 2-chloro-3-nitro-phenol 603-84-9 wiki.Guidechem. Accessed January 10, 2026.

- Process for the preparation of 6-chloro-2,4-dinitrophenol.

- Economical Synthesis of Nitrophenols under Controlled Physical Parameters.Pakistan Academy of Sciences. Accessed January 10, 2026.

- Nitration Of Phenols Under Mild And Heterogeneous Conditions.National Institutes of Health (NIH). Accessed January 10, 2026.

- Electrophilic Aromatic Substitution.Making Molecules. Accessed January 10, 2026.

- Synthesis of b. 2-Chloro-3,5-dinitrobenzamide.PrepChem.com. Accessed January 10, 2026.

- This compound.ChemBK. Accessed January 10, 2026.

- Nitration of Phenols (video).Khan Academy. Accessed January 10, 2026.

- 2-Chloro-3,5-dinitrophenol | C6H3ClN2O5 | CID 39866571.PubChem. Accessed January 10, 2026.

- 16.4: Substituent Effects in Electrophilic Substitutions.Chemistry LibreTexts. Accessed January 10, 2026.

- Electrophilic Aromatic Substitution Reactions Made Easy!YouTube. Accessed January 10, 2026.

- Electrophilic Aromatic Substitution: The Six Key Reactions.Master Organic Chemistry. Accessed January 10, 2026.

- Notes on Electrophilic Substitution Mechanism in Nitration.Unacademy. Accessed January 10, 2026.

- 2-chloro-4,6-dinitrophenol.ChemSynthesis. Accessed January 10, 2026.

- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitr

- The nitro group directs electrophilic aromatic substitution to th...Pearson+. Accessed January 10, 2026.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 3. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 6. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 7. 2-Chloro-3,5-dinitrophenol | C6H3ClN2O5 | CID 39866571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. paspk.org [paspk.org]

Foreword: A Modern Approach to Structural Elucidation

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-3-nitrophenol

Molecular Structure and Analytical Strategy

Before delving into instrumental analysis, a foundational understanding of the target molecule's electronic landscape is paramount. This compound is a substituted aromatic ring featuring three distinct functional groups: a hydroxyl (-OH), a chloro (-Cl), and a nitro (-NO₂) group. Their respective positions dictate the molecule's chemical and spectral personality.

-

Hydroxyl Group (-OH): An activating, ortho-para directing group that donates electron density into the ring through resonance. It is the source of a labile proton.

-

Chloro Group (-Cl): A deactivating, ortho-para directing group. It withdraws electron density via induction but can donate slightly through resonance.

-

Nitro Group (-NO₂): A strongly deactivating, meta-directing group that withdraws significant electron density from the ring through both induction and resonance.

The interplay of these groups creates a unique electronic environment for each atom, which is precisely what we will probe using a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound with atom numbering.

Our analytical workflow is designed for comprehensive characterization, starting with functional group identification (IR), moving to detailed structural mapping (NMR), and concluding with molecular weight and formula confirmation (MS).

Caption: Predicted ¹H NMR splitting pattern for the aromatic region of this compound.

Predicted ¹³C NMR Spectrum and Interpretation

Six distinct signals are expected for the six aromatic carbons. The chemical shifts are heavily influenced by the directly attached substituents (ipso-carbon) and their electronic effects on the other carbons.

| Predicted δ (ppm) | Carbon Assignment | Rationale and Causality |

| ~150 | C1 | The carbon bearing the -OH group (C-O) is significantly deshielded and appears far downfield. |

| ~148 | C3 | The carbon attached to the strongly electron-withdrawing NO₂ group (C-N) is also highly deshielded. |

| ~135 | C5 | This carbon is para to the -Cl group and meta to the -OH and -NO₂ groups. |

| ~125 | C2 | The carbon bearing the -Cl group (C-Cl) is deshielded by the halogen's inductive effect. |

| ~122 | C4 | This carbon is ortho to the -NO₂ group, leading to a downfield shift. |

| ~118 | C6 | This carbon is ortho to the electron-donating -OH group, resulting in the most upfield (shielded) signal of the aromatic carbons. |

Mass Spectrometry (MS)

Principle: In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺˙). This ion is often unstable and breaks apart into smaller, characteristic fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, providing the molecular weight and crucial structural clues from the fragmentation pattern.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) into a GC system equipped with a standard capillary column (e.g., DB-5ms). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard EI source, typically operating at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum will be a crucial confirmation of the molecular formula C₆H₄ClNO₃ (MW = 173.55 g/mol ).

-

Molecular Ion (M⁺˙): The most important signal will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), this will appear as a characteristic pair of peaks at m/z 173 (for the ³⁵Cl isotopologue) and m/z 175 (for the ³⁷Cl isotopologue), with an intensity ratio of approximately 3:1. The presence of this doublet is definitive proof of a single chlorine atom in the molecule.

-

Key Fragmentation Pathways: The initial molecular ion will undergo fragmentation via the loss of stable neutral molecules or radicals.

| Predicted m/z | Fragment Ion | Proposed Loss | Rationale |

| 173 / 175 | [C₆H₄ClNO₃]⁺˙ | Molecular Ion (M⁺˙) | The intact ionized molecule. |

| 143 / 145 | [C₆H₄ClO]⁺ | Loss of ·NO₂ | Loss of the nitro group is a very common and favorable fragmentation pathway for nitroaromatic compounds. |

| 127 / 129 | [C₆H₄ClNO]⁺˙ | Loss of ·O | Loss of an oxygen atom from the nitro group. |

| 115 | [C₅H₄Cl]⁺ | Loss of ·NO₂ and CO | Following the loss of the nitro group, the resulting phenoxy cation can lose carbon monoxide (CO), a common fragmentation for phenols. |

| 99 | [C₅H₄O]⁺ | Loss of ·NO₂ and ·Cl | Loss of both the nitro group and the chlorine radical. |

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the logical synthesis of data from a suite of orthogonal analytical methods. FTIR confirms the presence of the requisite functional groups. NMR spectroscopy meticulously maps the atomic connectivity and electronic environments, confirming the precise substitution pattern. Finally, Mass Spectrometry validates the molecular weight and elemental composition (specifically the presence of chlorine) and provides corroborating structural evidence through predictable fragmentation. This integrated approach, grounded in a causal understanding of spectral phenomena, provides an unassailable confirmation of molecular identity, meeting the rigorous standards required for research and development.

References

Sources

The Solubility Landscape of 2-Chloro-3-nitrophenol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

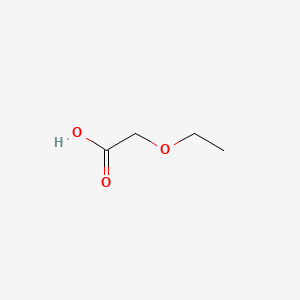

This technical guide provides a comprehensive analysis of the solubility of 2-chloro-3-nitrophenol in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document delivers a robust framework for both understanding and determining its solubility. We delve into the molecular characteristics governing solubility, present qualitative and analogous quantitative data from structurally similar compounds, and offer detailed, field-proven experimental protocols for precise solubility measurement. Furthermore, this guide explores the application of theoretical models, such as Hansen Solubility Parameters, to predict and rationalize solubility behavior. This document is designed to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection, process optimization, and formulation design.

Introduction: The Significance of Solubility in a Molecular Context

This compound (CAS 603-84-9) is a substituted aromatic compound with the molecular formula C₆H₄ClNO₃.[1] Its structure, featuring a phenol group, a chloro substituent, and a nitro group, imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character. These molecular features are the primary determinants of its solubility in various organic solvents, a critical parameter in a multitude of applications, including pharmaceutical synthesis, agrochemical formulation, and dye manufacturing.[2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences reaction kinetics, purification strategies (such as crystallization), and the bioavailability of a final drug product. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for efficient and effective process development and formulation.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is a direct consequence of the interplay between its own physicochemical properties and those of the solvent. The principle of "like dissolves like" serves as a useful initial guide.[3]

-

Polarity: The presence of the nitro (-NO₂) and hydroxyl (-OH) groups introduces significant polarity to the molecule. The chloro (-Cl) group also contributes to the overall dipole moment. This suggests that this compound will exhibit a preference for polar solvents.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are therefore likely to be effective in solvating this compound.

-

Aromaticity: The benzene ring provides a nonpolar, aromatic character, allowing for π-π stacking interactions. Aromatic solvents may therefore also exhibit some solvating power.

A qualitative assessment suggests that polar protic and polar aprotic solvents will be more effective in dissolving this compound than nonpolar solvents.

Solubility Profile: Qualitative and Analogous Quantitative Data

To provide a more quantitative context, it is instructive to examine the solubility of a structurally similar compound, 2-nitrophenol. The absence of the chloro group in 2-nitrophenol will result in some differences in polarity and molecular weight, but the overall solubility trends are expected to be comparable.

Table 1: Quantitative Solubility of 2-Nitrophenol in Various Organic Solvents [4]

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 15.5 | 69.14 |

| Benzene | 15.5 | 107.38 |

| Carbon Disulfide | 15.5 | 47.59 |

| Carbon Tetrachloride | 15.5 | 40.42 |

| Chloroform | 15.5 | 99.68 |

| Diethyl Ether | 15.5 | 95.03 |

| Ethanol (absolute) | 25 | 46 |

| Ethyl Acetate | 15.5 | 130.95 |

| Methanol | 25 | 73.3 |

| Pyridine | 15.5 | 144.44 |

| Toluene | 15.5 | 45.28 |

This data for 2-nitrophenol indicates a high solubility in a range of polar aprotic (acetone, ethyl acetate), polar protic (ethanol, methanol), and aromatic (benzene, toluene) solvents.[5][6] This strongly suggests that this compound will exhibit a similar broad solubility in these solvent classes. The chloro substituent in this compound is expected to slightly increase its molecular weight and potentially alter its crystal lattice energy, which may lead to modest deviations from the values reported for 2-nitrophenol.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium (or shake-flask) method is a reliable and widely used technique for measuring the thermodynamic solubility of a compound.[7][8] This can be followed by either gravimetric analysis or UV-Visible spectrophotometry for quantification.

Isothermal Equilibrium (Shake-Flask) Method

This method establishes a saturated solution in equilibrium with an excess of the solid solute at a constant temperature.[7]

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation: To a series of sealed vials, add an excess amount of this compound to a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: Place the sealed vials in a thermostatic shaker set to the desired experimental temperature. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: Once equilibrium is established, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.

-

Quantification: Analyze the clear filtrate to determine the concentration of this compound. Two common methods are detailed below.

Quantification by Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.[9][10]

Step-by-Step Protocol:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, filtered saturated solution into the pre-weighed evaporating dish and weigh the dish with the solution.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

The mass of the solvent is the difference between the weight of the dish with the solution and the weight of the dish with the residue.

-

Calculate the solubility, typically expressed in g/100 g of solvent or g/L of solvent.

Quantification by UV-Visible Spectrophotometry

This method is highly sensitive and suitable for compounds that absorb UV or visible light.[11][12][13]

Step-by-Step Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across a range of UV-Visible wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to determine the solubility.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) provide a powerful theoretical framework for predicting the solubility of a solute in a solvent.[14] The principle is that substances with similar HSPs are likely to be miscible. HSPs are composed of three components:

-

δd: The energy from dispersion forces.

-

δp: The energy from polar forces.

-

δh: The energy from hydrogen bonding forces.

The total Hansen solubility parameter is given by the equation: δt² = δd² + δp² + δh²

The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Table 2: Hansen Solubility Parameters of Selected Organic Solvents [15][16][17]

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Conceptual Diagram of Hansen Solubility Space

Sources

- 1. Phenol, 2-chloro-3-nitro- | C6H4ClNO3 | CID 3013917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 16. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methoxy-2-benzoxazolinone (MBOA)

A Note on Chemical Identification: This guide focuses on the properties and structure of 6-Methoxy-2-benzoxazolinone (CAS Number: 532-91-2) , also known as Coixol or 6-MBOA. The initially provided CAS number, 603-84-9, corresponds to 2-Chloro-3-nitrophenol, a different chemical entity. Given the extensive biological and pharmacological research associated with 6-Methoxy-2-benzoxazolinone, this document has been developed to provide a comprehensive resource on this compound for researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2-benzoxazolinone (MBOA) is a naturally occurring benzoxazolinone found in a variety of plants, particularly in the grass family (Gramineae), including corn (Zea mays) and wheat.[1][2] It is a secondary metabolite formed from the breakdown of its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).[2][3] MBOA has garnered significant scientific interest due to its diverse biological activities, including its effects on the reproductive systems of animals, potential as an antioxidant, and antimicrobial properties.[4][5][6] Its structural similarity to melatonin has led to investigations into its role as a neuroendocrine modulator.[7][8] This guide provides a detailed overview of the chemical properties, structure, synthesis, and biological applications of MBOA, offering valuable insights for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

MBOA is characterized by a bicyclic structure composed of a benzene ring fused to an oxazolinone ring, with a methoxy group substituted at the 6-position.[1]

Chemical Structure Diagram

Caption: Chemical structure of 6-Methoxy-2-benzoxazolinone.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 532-91-2 | [1][4] |

| Molecular Formula | C₈H₇NO₃ | [4] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 151-157 °C | [4] |

| IUPAC Name | 6-methoxy-3H-1,3-benzoxazol-2-one | [1] |

| Synonyms | Coixol, 6-MBOA, 6-Methoxybenzoxazolinone | [1][6] |

| InChI Key | MKMCJLMBVKHUMS-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC2=C(C=C1)NC(=O)O2 | [1] |

Synthesis of 6-Methoxy-2-benzoxazolinone

A common and improved laboratory synthesis of MBOA involves a multi-step process starting from 3-methoxyphenol.[3][9][10] The rationale for this pathway is the strategic introduction of functional groups that can be cyclized to form the desired benzoxazolinone ring.

Synthetic Workflow

Caption: Synthetic pathway for 6-Methoxy-2-benzoxazolinone.

Detailed Synthesis Protocol

-

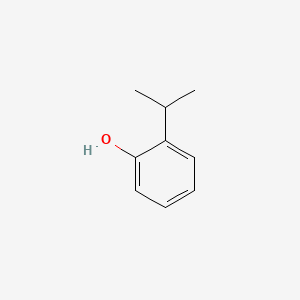

Nitration of 3-Methoxyphenol: 3-Methoxyphenol is nitrated using a mixture of nitric acid and glacial acetic acid.[3] This electrophilic aromatic substitution reaction introduces a nitro group ortho to the hydroxyl group, yielding 5-methoxy-2-nitrophenol. The hydroxyl group is a strong activating group and directs the incoming nitro group to the ortho and para positions. The ortho position is favored in this case.

-

Reduction of the Nitro Group: The nitro group of 5-methoxy-2-nitrophenol is then reduced to an amino group. This can be achieved using various reducing agents, such as sodium dithionite.[3] The resulting product is 2-amino-5-methoxyphenol, which is often converted to its hydrochloride salt for stability and ease of handling.

-

Cyclization with Urea: The final step involves the fusion of 2-amino-5-methoxyphenol hydrochloride with urea.[3][9][10] This reaction forms the oxazolinone ring through a condensation reaction, yielding 6-methoxy-2-benzoxazolinone. An improved method utilizes 1,3-butanediol as a solvent for this condensation, leading to significantly higher yields.[11]

Biological Activity and Applications

MBOA exhibits a wide range of biological activities, making it a compound of interest in pharmacology and agricultural science.

Neuroendocrine and Reproductive Effects

MBOA is structurally similar to melatonin and has been shown to interact with the neuroendocrine system.[7][8] It has been reported to have gonadotropic effects in various animals, influencing sexual maturation.[7][12] Studies have shown that MBOA can act as a weak beta-adrenergic agonist and a melatonin analog, which may account for its stimulatory and inhibitory effects on sexual development.[7] It can stimulate adenylate cyclase in vitro and displace ligands from both alpha- and beta-adrenoceptors at higher concentrations.[8]

Proposed Signaling Interaction

Caption: Potential signaling pathways of MBOA.

Antimicrobial and Allelopathic Properties

MBOA possesses antimicrobial and antifungal properties.[1] In agriculture, it is studied for its allelopathic effects, where it can inhibit the growth of other plants and microorganisms.[13] This makes it a compound of interest for developing natural herbicides and fungicides.[14] For instance, MBOA has been shown to affect the mycelial growth of pathogenic Pythium species.[13]

Anti-inflammatory and Metabolic Effects

Recent research has highlighted the anti-inflammatory potential of MBOA. It has been shown to suppress NF-κB and MAPK pathways, as well as NLRP3 inflammasome activation in lipopolysaccharide-induced cells.[6] Additionally, MBOA has been found to amplify glucose-stimulated insulin secretion through a cAMP-mediated signaling pathway, suggesting potential applications in metabolic research.[6]

Experimental Protocols

In Vitro Adenylate Cyclase Activation Assay

This protocol is designed to assess the adrenergic agonist properties of MBOA by measuring its ability to stimulate adenylate cyclase activity.

-

Tissue Preparation: Prepare particulate fractions from a target tissue (e.g., uterus, pineal gland) by homogenization in a suitable buffer (e.g., Tris-HCl with EDTA) and centrifugation to isolate the membrane fraction.

-

Assay Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., theophylline), and the tissue membrane preparation.

-

Incubation: Add varying concentrations of MBOA (or a known adrenergic agonist as a positive control, like isoproterenol) to the assay mixture. Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by heating or adding a stopping solution (e.g., containing EDTA).

-

cAMP Quantification: Measure the amount of cyclic AMP (cAMP) produced using a commercially available ELISA or radioimmunoassay kit.

-

Data Analysis: Plot the concentration of MBOA against the amount of cAMP produced to determine the dose-response relationship and calculate the EC₅₀. The rationale for this assay is that adrenergic agonists bind to their receptors, which are coupled to G-proteins that activate adenylate cyclase, leading to the conversion of ATP to cAMP.

Antifungal Mycelial Growth Inhibition Assay

This protocol evaluates the antifungal activity of MBOA against a specific fungal pathogen.

-

Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and amend it with different concentrations of MBOA dissolved in a solvent like DMSO. A control plate with only the solvent should also be prepared.

-

Inoculation: Place a mycelial plug of the test fungus (e.g., Pythium spp.) in the center of the MBOA-amended and control Petri dishes.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of growth inhibition for each MBOA concentration compared to the control. This direct-inhibition assay provides a clear indication of the fungistatic or fungicidal properties of the compound.

Safety and Handling

MBOA should be handled with standard laboratory precautions. It is a combustible solid. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Agricultural and Biological Chemistry, 39(3), 683-685. [Link]

- Chem-Impex. (n.d.). 6-Methoxy-2-benzoxazolinone.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10772, Coixol.

- Richey, J. D., Scism, A. J., Caskey, A. L., & BeMiller, J. N. (1975). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Bioscience, Biotechnology, and Biochemistry, 39(3), 683-685. [Link]

- Taylor & Francis Online. (2014). On the Synthesis of 6-Methoxy-2-benzoxazolinone. Agricultural and Biological Chemistry, 39(3). [Link]

- Richey, J. D., Caskey, A. L., & BeMiller, J. N. (1975). 6-Methoxy-2-benzoxazolinone Synthesis in 1,3-Butanediol. Agricultural and Biological Chemistry, 39(12), 2425-2426. [Link]

- Richey, J. D., Caskey, A. L., & BeMiller, J. N. (1975). 6-Methoxy-2-benzoxazolinone Synthesis in 1,3-Butanediol. Bioscience, Biotechnology, and Biochemistry, 39(12), 2425-2426. [Link]

- Sweat, F. W., & Berger, P. J. (1988). Uterotropic 6-methoxybenzoxazolinone is an adrenergic agonist and a melatonin analog. Molecular and Cellular Endocrinology, 57(1-2), 131-138. [Link]

- Alex, I., et al. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Journal of Pineal Research, 9(1), 55-63. [Link]

- Health Sciences. (2025). 6-methoxy-2-benzoxazolinone: Significance and symbolism.

- G. R. (1988). Hormonal consequences of subcutaneous 6-methoxy-2-benzoxazolinone pellets or injections in prepubertal male and female rats. Journal of Reproduction and Fertility, 83(2), 859-866. [Link]

- ResearchGate. (2024). Effects of 6-methoxybenzoxazolinone (6-MBOA) on animals: state of knowledge and open questions.

- Capot Chemical. (n.d.). MSDS of this compound.

- Synthonix, Inc. (n.d.). 603-84-9 | this compound.

- E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives.

- Fomsgaard, I. S., et al. (2006). Elucidating the transformation pattern of the cereal allelochemical 6-methoxy-2-benzoxazolinone (MBOA) and the trideuteriomethoxy analogue [D3]-MBOA in soil. Journal of Agricultural and Food Chemistry, 54(4), 1075-1085. [Link]

- Capot Chemical. (n.d.). 603-84-9 | this compound.

- NIST. (n.d.). 6-Methoxy-2-benzoxazolinone. In NIST Chemistry WebBook.

- Acharya, J., Kaspar, T. C., & Robertson, A. E. (2021). Effect of 6-Methoxy-2-Benzoxazolinone (MBOA) on Pythium Species and Corn Seedling Growth and Disease. Plant Disease, 105(4), 752-757. [Link]

- Adhikari, K. B., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 197, 113123. [Link]

- Fomsgaard, I. S., et al. (2007). Transformation kinetics of 6-methoxybenzoxazolin-2-one in soil. Environmental Science & Technology, 41(24), 8342-8348. [Link]

Sources

- 1. Coixol | C8H7NO3 | CID 10772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-methoxy-2-benzoxazolinone: Significance and symbolism [wisdomlib.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Uterotropic 6-methoxybenzoxazolinone is an adrenergic agonist and a melatonin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Hormonal consequences of subcutaneous 6-methoxy-2-benzoxazolinone pellets or injections in prepubertal male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of 6-Methoxy-2-Benzoxazolinone (MBOA) on Pythium Species and Corn Seedling Growth and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

The Advent of Nitrophenols: An In-depth Technical Guide to their Discovery and History in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of nitrophenols, a class of compounds that has played a pivotal role in the evolution of organic chemistry. From their initial synthesis in the mid-19th century to their diverse applications in modern science, this document details the key scientific breakthroughs, the evolution of synthetic methodologies, and the fundamental chemical principles that govern their reactivity. We delve into the pioneering work of early chemists, the elucidation of their acidic properties, and the development of industrial processes that brought these compounds to the forefront of chemical manufacturing. This guide serves as an authoritative resource, grounding its narrative in the primary scientific literature of the time and offering insights into the experimental causality that shaped our understanding of these foundational molecules.

Introduction: The Dawn of Aromatic Chemistry and the Emergence of Phenol

The story of nitrophenols is intrinsically linked to the birth of aromatic chemistry. The journey began with the isolation of benzene in 1825 by Michael Faraday from the oily residue of illuminating gas.[1] A few years later, in 1833, Eilhard Mitscherlich synthesized benzene by distilling benzoic acid with lime, which he named "benzin".[1][2] This newfound aromatic hydrocarbon laid the groundwork for a vast new field of chemical inquiry.

A pivotal moment in this unfolding narrative was the discovery of phenol. In 1834, Friedlieb Ferdinand Runge, a German chemist, extracted an impure substance from coal tar which he named "Karbolsäure" (coal-oil-acid).[3] However, it was the French chemist Auguste Laurent who, in 1841, isolated phenol in its pure form.[3] Laurent had previously, in 1836, proposed the name "phène" for benzene, a term from which "phenol" and "phenyl" are derived.[1][4] The name "phénol" was formally coined in 1843 by Charles Gerhardt, a collaborator of Laurent, solidifying its place in the chemical lexicon.[3] The availability of this hydroxylated benzene derivative set the stage for investigations into its reactivity, paving the way for the discovery of its nitrated counterparts.

The First Forays into Nitration: The Synthesis of Mono-nitrophenols

The direct nitration of phenol, treating it with nitric acid, yields a mixture of ortho- and para-nitrophenols. This reaction was known and performed in the 19th century, marking the entry of these isomers into the world of organic chemistry.[3]

Ortho- and Para-Nitrophenols: A Tale of Two Isomers

While a single definitive "discovery" event for o- and p-nitrophenol is not clearly documented as a singular breakthrough, their preparation through the direct nitration of phenol was an early and significant reaction studied by chemists exploring the reactivity of this new aromatic alcohol. The challenge for these early pioneers was not just the synthesis itself, but the subsequent separation and characterization of the individual isomers.

Historical Synthesis of o- and p-Nitrophenols:

Early synthetic procedures involved the careful addition of nitric acid to phenol, often in an aqueous medium or in the presence of sulfuric acid. The reaction is highly exothermic and prone to the formation of dinitrated and trinitrated byproducts, as well as tarry oxidation products, which posed significant challenges for chemists of the era.

Experimental Protocol: A Representative 19th-Century Synthesis of o- and p-Nitrophenols

-

Objective: To synthesize a mixture of ortho- and para-nitrophenols by the direct nitration of phenol.

-

Reagents:

-

Phenol

-

Nitric Acid (dilute)

-

Water

-

-

Procedure:

-

Phenol is dissolved in a minimal amount of water or, in some variations, directly treated with dilute nitric acid.

-

The nitric acid is added cautiously and in a portion-wise manner to the phenol, with constant cooling to manage the exothermic reaction.

-

The reaction mixture is stirred for a period to ensure completion.

-

Upon completion, the oily product, a mixture of o- and p-nitrophenols, is separated from the aqueous layer.

-

The separation of the ortho and para isomers was a critical step and was typically achieved by steam distillation . O-nitrophenol, due to its ability to form an intramolecular hydrogen bond, is more volatile and readily distills with steam. In contrast, p-nitrophenol exhibits intermolecular hydrogen bonding, leading to a higher boiling point and lower volatility, causing it to remain in the distillation flask. This difference in physical properties was a key principle exploited by 19th-century chemists to obtain the pure isomers.

Meta-Nitrophenol: A Different Synthetic Path

The synthesis of m-nitrophenol proved to be less straightforward. Direct nitration of phenol overwhelmingly favors the formation of the ortho and para isomers due to the directing effect of the hydroxyl group. The path to m-nitrophenol was paved by the groundbreaking work of Peter Griess, a German industrial chemist who discovered the diazotization of arylamines in 1858.[2] This reaction provided a versatile tool for the synthesis of a wide range of aromatic compounds.

The synthesis of m-nitrophenol is achieved by the diazotization of m-nitroaniline, followed by the hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis of m-Nitrophenol via Diazotization

-

Objective: To synthesize m-nitrophenol from m-nitroaniline.

-

Reagents:

-

m-Nitroaniline

-

Sodium Nitrite

-

Sulfuric Acid (or Hydrochloric Acid)

-

Water

-

-

Procedure:

-

m-Nitroaniline is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath.

-

A solution of sodium nitrite is added slowly to the cooled solution of m-nitroaniline. This results in the formation of the m-nitrophenyldiazonium salt.

-

The diazonium salt solution is then slowly added to a boiling aqueous solution, often containing a small amount of acid.

-

The diazonium group is replaced by a hydroxyl group, yielding m-nitrophenol, which can then be isolated and purified.

-

The Ascendance of Picric Acid: A Powerful and Versatile Trinitrophenol

Long before the systematic study of the mono-nitrophenols, their heavily nitrated cousin, 2,4,6-trinitrophenol, known as picric acid , had already made a significant mark. Its synthesis predates the isolation of pure phenol and the elucidation of its structure. The preparation of picric acid is typically achieved by the nitration of phenol with a mixture of concentrated nitric and sulfuric acids.[2]

Historically, the direct nitration of phenol with concentrated nitric acid was a hazardous process, often leading to violent reactions and oxidation.[5] To circumvent this, a two-step process was developed where phenol is first sulfonated with concentrated sulfuric acid to form phenolsulfonic acid. This intermediate is then nitrated with nitric acid. The sulfonic acid group deactivates the ring, allowing for a more controlled nitration to yield picric acid.[5]

Unraveling the Chemical Nature: Acidity and Reactivity

A fundamental aspect of nitrophenol chemistry that garnered early attention was their pronounced acidity compared to phenol itself.[2] The electron-withdrawing nature of the nitro group (-NO₂) plays a crucial role in this property.

The acidity of the nitrophenol isomers follows the order: p-nitrophenol > o-nitrophenol > m-nitrophenol > phenol .[6][7]

-

Ortho- and Para-Nitrophenols: The nitro group at the ortho and para positions can delocalize the negative charge of the phenoxide ion through resonance, stabilizing the conjugate base and thus increasing the acidity.[8]

-

Meta-Nitrophenol: In the meta position, the nitro group can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the phenoxide ion compared to the resonance effect.[8]

-

Intramolecular Hydrogen Bonding in o-Nitrophenol: The lower acidity of o-nitrophenol compared to its para isomer is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. This interaction makes the proton slightly more difficult to remove.[7]

This understanding of their acidic properties was crucial for their use as indicators and for predicting their behavior in chemical reactions.

From Laboratory Curiosities to Industrial Staples: The Applications of Nitrophenols

The discovery and synthesis of nitrophenols were not merely academic exercises; these compounds quickly found practical applications that drove their industrial production.

-

Dyes and Pigments: The nitro and amino derivatives of phenols were foundational in the burgeoning synthetic dye industry of the late 19th and early 20th centuries.

-

Pharmaceuticals: p-Nitrophenol is a key intermediate in the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[9] The synthesis involves the reduction of p-nitrophenol to p-aminophenol, which is then acetylated.[9]

-

Agrochemicals: Nitrophenols and their derivatives have been utilized in the production of herbicides and pesticides.[2]

-

Explosives: Picric acid was historically used as a powerful explosive, particularly in military applications.

Conclusion: A Legacy of Discovery and Innovation

The journey of nitrophenols through the annals of organic chemistry is a testament to the relentless curiosity and ingenuity of scientists. From their initial, often challenging, syntheses in the 19th century to their indispensable role in modern chemical industries, these compounds have consistently provided a fertile ground for discovery and innovation. The elucidation of their synthesis, properties, and reactivity not only expanded the toolkit of organic chemists but also laid the theoretical groundwork for understanding the intricate relationship between molecular structure and chemical behavior. The legacy of the pioneers who first ventured into the nitration of phenol continues to resonate in the myriad applications of nitrophenols that shape our world today.

Visualizations

References

- Nitrophenol. In Wikipedia.

- Paracetamol. In Wikipedia.

- What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why? (2015, September 16). Quora.

- Benzene. In Wikipedia.

- Acidity order of nitrophenols. (2016, June 21). Chemistry Stack Exchange.

- What is the acidity order (with reason) of ortho-nitrophenol, para-nitrophenol, meta-nitrofenol and picric acid? (2018, February 20). Quora.

- Prosser, T. J. (1970). Preparation of p-nitrophenols (U.S. Patent No. 3,510,527). U.S.

- Khan, M. A., & Khan, K. M. (2016). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 53(4), 31-38. [Link]

- Phenol. In Wikipedia.

- Laurent, A. (1841). Mémoire sur les nouvelles combinaisons nitrées de la naphtaline. Annales de Chimie et de Physique, 3(1), 195-225.

- Gerhardt, C. (1843). Recherches sur les huiles essentielles. Annales de Chimie et de Physique, 7(3), 275-306.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. Benzene - Wikipedia [en.wikipedia.org]

- 5. paspk.org [paspk.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Paracetamol - Wikipedia [en.wikipedia.org]

Preliminary Biological Screening of Substituted Nitrophenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the preliminary biological screening of substituted nitrophenols, a class of compounds with significant potential in drug discovery. We will delve into the core methodologies for evaluating their antimicrobial, antifungal, antioxidant, and cytotoxic activities. The focus will be on not just the procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible screening cascade.

Introduction: The Therapeutic Potential of Substituted Nitrophenols

Substituted nitrophenols are aromatic compounds characterized by a phenol ring bearing one or more nitro groups and other substituents. The electron-withdrawing nature of the nitro group, combined with the diverse functionalities that can be introduced at other positions, imparts a wide range of physicochemical properties and, consequently, biological activities.[1][2] Historically, nitroaromatic compounds have been the foundation for various therapeutic agents.[1] Preliminary screening is a critical first step in identifying promising lead candidates from a library of synthesized substituted nitrophenols for further development.

This guide is structured to provide both the theoretical basis and practical protocols for a comprehensive preliminary biological evaluation.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents.[3] Substituted nitrophenols represent a promising scaffold for the development of new antibacterial drugs.[1] The primary objective of the preliminary antimicrobial screen is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[4][5]

The Scientific Rationale: Why Broth Microdilution?

The broth microdilution method is the gold standard for determining the MIC of a compound.[4] This choice is underpinned by several key advantages:

-

Quantitative Results: It provides a precise MIC value, allowing for direct comparison of the potency of different compounds.

-

High Throughput: The use of 96-well plates enables the simultaneous screening of multiple compounds against various bacterial strains, making it efficient for primary screening.

-

Reproducibility: When performed under standardized conditions, the method yields highly reproducible results.

The underlying principle is to expose a standardized bacterial inoculum to a serial dilution of the test compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth is visually assessed or measured spectrophotometrically.

Self-Validating Experimental Workflow: Broth Microdilution for MIC Determination

A self-validating protocol incorporates multiple controls to ensure the reliability of the results.

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Experimental Protocol: Broth Microdilution

-

Preparation of Test Compounds: Dissolve the substituted nitrophenols in a suitable solvent (e.g., DMSO) to a high stock concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the test compound solution (at twice the highest desired final concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the positive control (MHB and bacteria, no compound).

-

Well 12 serves as the negative control (MHB only, no bacteria).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by reading the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of substituted nitrophenols is significantly influenced by the nature and position of the substituents on the phenol ring.[3]

-

Position of the Nitro Group: The position of the nitro group can impact the compound's electronic properties and its ability to interact with microbial targets.

-

Other Substituents: The presence of other electron-withdrawing or electron-donating groups can modulate the overall activity. For instance, halogenation has been shown to enhance the antimicrobial potency of some nitro derivatives.[1]

Summary of Antimicrobial Activity Data

| Compound | Test Organism | MIC (µg/mL) | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 µM | [4] |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 | [1] |

| 5-Nitrophenantroline | Mycobacterium tuberculosis | 0.78 µM | [1] |

| 6-Nitro-3-arylcoumarins | Staphylococcus aureus | 14-32 mm (inhibition zone) | [3] |

Antifungal Activity Screening

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern.[6] The screening of substituted nitrophenols for antifungal activity follows a similar principle to antimicrobial screening, with modifications to the growth medium and incubation conditions to suit fungal growth.

The Scientific Rationale: Adapting Microdilution for Fungi

The broth microdilution method remains a robust choice for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against fungal species. The rationale for its use is consistent with antimicrobial screening: it provides quantitative, high-throughput, and reproducible data. The key adaptation is the use of a fungal-specific growth medium, such as Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium.

Self-Validating Experimental Workflow: Antifungal Susceptibility Testing

The workflow is analogous to the antibacterial screening, with the primary difference being the use of fungal cultures and appropriate growth media.

Caption: Workflow for antifungal MIC determination.

Detailed Experimental Protocol: Antifungal Microdilution

-

Preparation of Fungal Inoculum: For yeasts (e.g., Candida albicans), prepare a cell suspension and adjust the turbidity to a 0.5 McFarland standard, then dilute in SDB. For filamentous fungi (e.g., Aspergillus niger), prepare a spore suspension and adjust the concentration using a hemocytometer.

-

Assay Procedure: Follow the same serial dilution and inoculation steps as described for the antibacterial assay, using SDB as the diluent.

-

Incubation: Incubate the plates at an appropriate temperature for fungal growth (typically 25-30°C) for 24 to 72 hours, depending on the growth rate of the fungal species.

-

Determination of MIC and MFC: The MIC is the lowest concentration with no visible growth. To determine the MFC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The MFC is the lowest concentration from which no colonies grow on the sub-culture plate.

Structure-Activity Relationship (SAR) Insights

The antifungal activity of nitrophenol derivatives is also highly dependent on their chemical structure.

-

Substitution Pattern: The position of the nitro group and the presence of other substituents, such as halogens or alkyl groups, can significantly influence the antifungal potency.[7] For example, the replacement of a hydrogen atom in the amino group of 2-amino-4-nitrophenol with an aldehyde or ketone group can increase its fungicidal activity against specific fungal species.[8]

Summary of Antifungal Activity Data

| Compound | Test Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Halogenated Nitro Derivatives | Candida sp. | - | 15–500 | [1] |

| 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus, Aspergillus flavus | 16 | - | [9] |

| Nitrofuran Derivatives | Histoplasma capsulatum | 0.48 | - | [10] |

| Nitrofuran Derivatives | Paracoccidioides brasiliensis | 0.48 | - | [10] |

| Nitrofuran Derivatives | Trichophyton rubrum, T. mentagrophytes | 0.98 | - | [10] |

Antioxidant Activity Screening

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant properties. The preliminary screening of substituted nitrophenols for antioxidant activity is a key step in evaluating their therapeutic potential.

The Scientific Rationale: The DPPH Radical Scavenging Assay